molecular formula C15H21N5O3S2 B2538732 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide CAS No. 1428355-37-6

1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide

Cat. No.: B2538732
CAS No.: 1428355-37-6
M. Wt: 383.49
InChI Key: FABUQSFZCPMREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide is a complex synthetic compound designed for advanced chemical and pharmacological research. Its structure incorporates multiple pharmacologically active motifs, suggesting significant potential for investigating novel biological pathways. The molecule features a piperidine-4-carboxamide core, a scaffold frequently utilized in medicinal chemistry for its ability to interact with central nervous system targets, as seen in compounds like the muscarinic M 4 receptor agonists described in patent literature (Google Patents, US10030012B2) . The presence of a methanesulfonyl (mesyl) group on the piperidine nitrogen is a common modification to enhance metabolic stability or influence receptor binding affinity. The distal end of the molecule is functionalized with a 1,3-thiazole ring, a versatile heterocycle renowned for its broad spectrum of biological activities. The thiazole ring is further substituted at the 2-position with a 1H-pyrazole ring, a nitrogen-containing heterocycle often employed to fine-tune molecular properties and participate in key hydrogen bonding interactions at biological targets. The thiazole moiety is a privileged structure in drug discovery, contributing to the development of therapeutics for conditions ranging from cancer and infectious diseases to neurological disorders (Molecules, 2022) . This specific molecular architecture, combining a piperidine carboxamide with linked thiazole and pyrazole systems, makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas such as neuroscience, oncology, and enzymology. It is particularly suited for high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules for probing biological function.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-25(22,23)19-9-4-12(5-10-19)14(21)16-7-3-13-11-24-15(18-13)20-8-2-6-17-20/h2,6,8,11-12H,3-5,7,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUQSFZCPMREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 2-(1H-pyrazol-1-yl)ethylamine and 4-(1H-thiazol-4-yl)ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the pyrazole moiety in anticancer therapies. Specifically, 1H-pyrazole derivatives have demonstrated efficacy against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer
  • Prostate Cancer

For instance, a study synthesized several 1H-pyrazole derivatives and evaluated their antiproliferative effects on cancer cell lines. Compounds with structural modifications exhibited significant growth inhibition, with some achieving IC50 values in the low micromolar range, indicating strong anticancer potential .

Anti-inflammatory Properties

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that certain substituted pyrazoles can reduce inflammation more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways .

Antimicrobial Activity

The thiazole ring present in this compound contributes to its antimicrobial properties. Studies have shown that thiazole-containing compounds exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .

Herbicidal Activity

The compound's structural components suggest potential applications as herbicides. Pyrazole-based herbicides have been developed that selectively inhibit weed growth without affecting crop yield. This selective action is crucial for sustainable agricultural practices .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ALung Cancer2.5Apoptosis induction via caspase activation
Compound BBreast Cancer3.0Inhibition of cell cycle progression
Compound CProstate Cancer1.8AR antagonism

Table 2: Comparative Anti-inflammatory Efficacy

Compound NameStandard DrugEfficacy
Compound DDiclofenacSuperior
Compound EIbuprofenComparable

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns and core heterocycles, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

1-Methanesulfonyl-N-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Piperidine-4-Carboxamide (CAS 1005572-18-8)

  • Structure : Replaces the ethyl-thiazole group with a methylene-pyrazole.
  • Molecular Formula : C₁₂H₂₀N₄O₃S
  • Molecular Weight : 300.377 g/mol
  • The methyl group on pyrazole (position 5) may enhance metabolic stability compared to the unsubstituted pyrazole in the target compound. Simplified linker (methylene vs.

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)

  • Structure : Features a pyrazolo-pyridine core instead of thiazole-piperidine.
  • Molecular Formula : C₂₁H₂₂N₆O
  • Molecular Weight : 374.4 g/mol
  • Key Differences: The pyrazolo-pyridine system introduces extended aromaticity, enhancing binding to flat enzymatic pockets (e.g., ATP-binding sites). Ethyl and methyl substituents on pyrazole may influence metabolic degradation pathways .

Ethyl 3-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate Derivatives

  • Structure : Lacks the piperidine-sulfonyl and thiazole groups but includes a fluorophenyl-pyrazole core.
  • Key Differences :
    • The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the molecule in oxidative environments.
    • Carboxylate ester improves solubility but reduces bioavailability compared to carboxamide derivatives.
    • Absence of a sulfonyl group limits interactions with charged residues in target proteins .

Structural and Functional Implications

Molecular Weight and Solubility

  • The target compound (MW ~400–450 g/mol, estimated) falls within the "drug-like" range but may face solubility challenges due to its thiazole and piperidine groups.
  • CAS 1005572-18-8 (MW 300.4) benefits from a lower molecular weight and simpler structure, likely improving oral bioavailability.
  • CAS 1005612-70-3 (MW 374.4) trades solubility for enhanced target affinity via aromatic stacking .

Bioisosteric Replacements

  • The thiazole in the target compound could be replaced with pyridine (as in CAS 1005612-70-3 ) to modulate electronic properties without significantly altering geometry.
  • Methanesulfonyl groups (common in kinase inhibitors) are retained in CAS 1005572-18-8 , suggesting shared target profiles .

Data Tables

Table 1: Structural Comparison

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol)
Target Compound Piperidine-Thiazole Methanesulfonyl, Pyrazole ~420 (estimated)
CAS 1005572-18-8 Piperidine-Pyrazole Methanesulfonyl, Methylpyrazole 300.4
CAS 1005612-70-3 Pyrazolo-Pyridine Ethyl-Methylpyrazole, Phenyl 374.4

Table 2: Functional Group Impact

Group Target Compound CAS 1005572-18-8 CAS 1005612-70-3
Sulfonyl Enhances protein binding Retained Absent
Pyrazole Unsubstituted (position 1) Methyl (position 5) Ethyl-Methyl (position 4)
Linker Ethyl-thiazole Methylene Pyrazolo-pyridine

Biological Activity

The compound 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperidine core linked to a pyrazole and thiazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 306.37 g/mol
  • Functional Groups : Methanesulfonyl, piperidine, pyrazole, thiazole

The presence of the methanesulfonyl group enhances solubility and bioavailability, which are critical for therapeutic applications.

Pharmacological Properties

  • Antitumor Activity :
    • Pyrazole derivatives have shown promising antitumor activity against various cancer cell lines. Research indicates that compounds similar to this compound exhibit inhibitory effects on key cancer-related targets such as BRAF(V600E) and EGFR .
    • A study demonstrated that pyrazole-containing compounds could enhance the efficacy of conventional chemotherapeutics like doxorubicin in breast cancer models .
  • Anti-inflammatory Effects :
    • Compounds with piperidine and pyrazole structures are frequently investigated for their anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways through inhibition of specific enzymes or receptors .
  • Antimicrobial Activity :
    • Pyrazole derivatives have been shown to possess antimicrobial properties, which could be beneficial in treating infections resistant to conventional antibiotics .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, potential interactions include:

  • Enzyme Inhibition : Targeting kinases involved in cancer progression.
  • Receptor Modulation : Interacting with receptors that mediate inflammatory responses.

Study 1: Antitumor Activity in Breast Cancer

A research study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The findings revealed that certain derivatives exhibited significantly higher cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration .

Study 2: Inhibition of Kinases

Another study focused on the inhibition of MET kinase by related pyrazole compounds. The results indicated nanomolar inhibition levels, highlighting the potential for developing targeted therapies for cancers driven by aberrant MET signaling .

Comparative Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget/MechanismReference
Compound AAntitumorBRAF(V600E) Inhibition
Compound BAnti-inflammatoryCOX Inhibition
Compound CAntimicrobialBacterial Cell Wall Synthesis

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity:

  • Formation of the Piperidine Ring
  • Introduction of the Pyrazole Moiety
  • Attachment of the Thiazole Group
  • Final Functionalization with Methanesulfonyl Group

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the piperidine-4-carboxamide core with a thiazole-ethyl intermediate via nucleophilic substitution .
  • Step 2 : Sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Pyrazole-thiazole linkage via palladium-catalyzed cross-coupling or Huisgen cycloaddition .
    Optimization : Use solvents like DMF or THF, monitor reactions via TLC/HPLC, and employ catalytic agents (e.g., Pd(PPh₃)₄) to improve yields .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Purity : HPLC (C18 column, acetonitrile/water gradient) or elemental analysis .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include piperidine protons (δ 2.5–3.5 ppm) and thiazole C-S (δ 165–170 ppm) .
    • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
    • FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹) and carboxamide C=O (~1670 cm⁻¹) .

Q. Which biological assays are suitable for initial activity screening?

  • Antimicrobial : Broth microdilution assays against Gram+/Gram- bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for the thiazole and pyrazole moieties?

  • Methodology :
    • Synthesize analogs with substitutions at the thiazole C-2 (e.g., halogens, methyl groups) and pyrazole N-1 (e.g., alkyl/aryl groups) .
    • Compare bioactivity data (e.g., IC₅₀, MIC) to identify pharmacophores.
    • Use computational docking (AutoDock Vina) to map binding interactions with targets like kinases or microbial enzymes .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardization : Replicate assays under controlled conditions (e.g., pH, serum content, cell passage number) .
  • Purity Verification : Re-characterize compounds via HPLC and NMR to rule out batch-specific impurities .
  • Orthogonal Assays : Validate findings using disparate methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can computational tools predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I/II metabolism with software like GLORY or MetaTox .
  • Toxicophores : Flag structural alerts (e.g., reactive sulfonamides) using DEREK or Toxtree .

Q. What methods improve solubility and stability for in vivo studies?

  • Solubility Enhancement :
    • Co-solvents (PEG-400, cyclodextrins) .
    • Salt formation (e.g., hydrochloride salts of the piperidine amine) .
  • Stability Testing :
    • Assess hydrolytic stability at physiological pH (1.2–7.4) via accelerated degradation studies .
    • Use lyophilization for long-term storage .

Methodological Recommendations

  • Synthesis : Prioritize atom-economical routes (e.g., one-pot reactions) to reduce purification steps .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural modifications with bioactivity .
  • Target Identification : Use chemoproteomics (e.g., affinity chromatography) to map cellular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.